Tenofovir Dibenzyloxy Isopropyl Carbamate
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Overview
Description
Tenofovir Dibenzyloxy Isopropyl Carbamate is a synthetic compound that has garnered significant attention in various fields of research, including medical, environmental, and industrial domains. It is a prodrug of tenofovir, an antiviral drug widely used to treat HIV and hepatitis B infections. The compound’s molecular formula is C27H32N5O6P, and it has a molecular weight of 553.55 g/mol .
Mechanism of Action
Target of Action
Tenofovir Dibenzyloxy Isopropyl Carbamate primarily targets the viral reverse transcriptase enzyme . This enzyme is crucial for viral replication in HIV-1 and Hepatitis B infections . By inhibiting this enzyme, the compound prevents the elongation of viral DNA chains, thereby disrupting the replication process .
Mode of Action
Once activated by bi-phosphorylation, this compound acts as an antiviral acyclic nucleoside phosphonate . It is a potent inhibitor of the viral reverse transcriptase, with an inhibitory constant of approximately 0.022 micromolar . This inhibition blocks the enzyme necessary for viral production in HIV-infected individuals .
Biochemical Pathways
It is known that the compound interferes with the viral replication process by inhibiting the reverse transcriptase enzyme . This disruption prevents the formation of new viral particles, thereby reducing the viral load in the body.
Result of Action
The primary result of this compound’s action is a reduction in viral load. By inhibiting the reverse transcriptase enzyme, the compound prevents the replication of the virus, thereby reducing the number of viral particles in the body . This can lead to improved health outcomes in individuals with HIV-1 and Hepatitis B infections.
Preparation Methods
The synthesis of Tenofovir Dibenzyloxy Isopropyl Carbamate involves several steps. One common method includes esterifying tenofovir with chloromethyl isopropyl carbonate in the presence of a base, a phase transfer catalyst, and optionally a dehydrating agent, in a suitable solvent . Another method involves reacting tenofovir with 2-bromopropane in the presence of a phase-transfer catalyst . These methods are designed to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Tenofovir Dibenzyloxy Isopropyl Carbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction often involves nucleophiles such as halides or amines.
Hydrolysis: The compound can be hydrolyzed to release tenofovir, which is the active antiviral agent.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of this compound yields tenofovir, which is then phosphorylated to its active form, tenofovir diphosphate .
Scientific Research Applications
Tenofovir Dibenzyloxy Isopropyl Carbamate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry and for the synthesis of related compounds.
Biology: The compound is studied for its potential effects on various biological pathways and its interactions with cellular components.
Medicine: As a prodrug of tenofovir, it is extensively researched for its antiviral properties, particularly against HIV and hepatitis B.
Industry: The compound is used in the development of new pharmaceuticals and in the study of drug delivery systems.
Comparison with Similar Compounds
Tenofovir Dibenzyloxy Isopropyl Carbamate is unique compared to other similar compounds due to its specific chemical structure and prodrug nature. Similar compounds include:
Tenofovir Disoproxil: Another prodrug of tenofovir, commonly used in combination therapies for HIV and hepatitis B.
Tenofovir Alafenamide: A newer prodrug with improved pharmacokinetic properties and reduced toxicity.
These compounds share the same active metabolite, tenofovir diphosphate, but differ in their pharmacokinetics and side effect profiles.
Biological Activity
Tenofovir Dibenzyloxy Isopropyl Carbamate (TDIC) is a prodrug of tenofovir, an acyclic nucleotide analog that exhibits significant antiviral activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). This article explores the biological activity of TDIC, focusing on its pharmacological properties, mechanisms of action, cytotoxicity, and clinical implications, supported by data tables and relevant case studies.
- Molecular Formula : C27H32N5O6P
- Molecular Weight : 553.55 g/mol
- CAS Number : 1391052-09-7
TDIC is metabolized intracellularly to tenofovir, which is then phosphorylated to tenofovir diphosphate (TFV-DP). TFV-DP acts as a competitive inhibitor of viral polymerases, incorporating into viral DNA and terminating chain elongation. This mechanism is crucial for inhibiting both HIV and HBV replication.
Pharmacokinetics
The pharmacokinetic profile of TDIC shows improved bioavailability compared to its parent compound. After oral administration, TDIC is rapidly converted to tenofovir, leading to enhanced intracellular concentrations of TFV-DP. Studies indicate that TDIC has a significantly higher anti-HIV activity compared to tenofovir alone, attributed to its efficient cellular uptake and conversion processes .
Biological Activity Data
Activity | Value | Reference |
---|---|---|
Inhibition of HIV Replication | EC50 = 1.1 µM | |
Inhibition of HBV Polymerase | Ki = 0.18 µM | |
Cytotoxicity in HepG2 Cells | CC50 = 398 µM | |
Cytotoxicity in Muscle Cells | CC50 = 870 µM |
Cytotoxicity Profile
TDIC exhibits low cytotoxicity across various human cell types. In vitro studies have demonstrated that it has less cytotoxic impact than many nucleoside reverse transcriptase inhibitors (NRTIs) currently used in HIV treatment. The cytotoxic concentration (CC50) values indicate a favorable safety profile, particularly in hematopoietic cells where it shows significantly lower toxicity compared to other NRTIs .
Clinical Studies and Case Reports
Clinical data supports the efficacy of TDIC in treating HIV and HBV infections. A notable study highlighted its effectiveness against lamivudine-resistant HBV strains, demonstrating that TDIC maintains antiviral activity even with certain resistance mutations .
Case Study: Combination Therapy
A case study focused on the combination of tenofovir with didanosine revealed an increased risk of lactic acidosis in low-weight patients. This underscores the importance of monitoring patients receiving combination therapies involving TDIC .
Comparative Analysis with Other Antivirals
Drug | Target Virus | EC50/CC50 | Resistance Profile |
---|---|---|---|
This compound | HIV/HBV | EC50 = 1.1 µM / CC50 = 398 µM | Effective against resistant strains |
Zidovudine | HIV | CC50 = 0.06-5 µM | Cross-resistance with multiple mutations |
Abacavir | HIV | CC50 < 5 µM | Cross-resistance with thymidine analogs |
Properties
CAS No. |
1391052-09-7 |
---|---|
Molecular Formula |
C27H32N5O6P |
Molecular Weight |
553.556 |
IUPAC Name |
propan-2-yl N-[9-[(2R)-2-[bis(phenylmethoxy)phosphorylmethoxy]propyl]purin-6-yl]carbamate |
InChI |
InChI=1S/C27H32N5O6P/c1-20(2)38-27(33)31-25-24-26(29-17-28-25)32(18-30-24)14-21(3)35-19-39(34,36-15-22-10-6-4-7-11-22)37-16-23-12-8-5-9-13-23/h4-13,17-18,20-21H,14-16,19H2,1-3H3,(H,28,29,31,33)/t21-/m1/s1 |
InChI Key |
BOCUFFJMDAIOMR-OAQYLSRUSA-N |
SMILES |
CC(C)OC(=O)NC1=NC=NC2=C1N=CN2CC(C)OCP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Synonyms |
[[(1R)-2(6-Isopropylaminocarbamate-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid Dibenzyl Ester; |
Origin of Product |
United States |
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